REACTION_CXSMILES
|
C(P(CCCC)CCCC)CCC.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[Cl:28][C:29]1[CH:34]=[C:33]([CH2:35][OH:36])[CH:32]=[CH:31][N:30]=1.[C:37]1(O)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>O1CCCC1>[Cl:28][C:29]1[CH:34]=[C:33]([CH2:35][O:36][C:37]2[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=2)[CH:32]=[CH:31][N:30]=1
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
C(CCC)P(CCCC)CCCC
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
N(=NC(=O)OC(C)C)C(=O)OC(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 10 minutes at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 0° C. for 20 minutes
|
Duration
|
20 min
|
Type
|
WAIT
|
Details
|
at ambient temperature for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated ammonium chloride solution (10 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with ethyl acetate (350 mL)
|
Type
|
WASH
|
Details
|
washed with 1 N sodium hydroxide solution (3×40 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/hexane (1/9)
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)COC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |